

Chemosol B8: A Technical Guide for Rapid Microbiological Detection

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Compound of Interest

Compound Name: Chemosol

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This technical guide provides an in-depth overview of **Chemosol B8**, a key reagent developed by bioMérieux for use with their D-COUNT® systems for rapid microbiological detection. This document consolidates available technical specifications, safety information, and operational protocols to support its application in research and quality control environments.

Product Overview

Chemosol B8 is a proprietary reagent essential for the sample preparation phase of microbiological analysis using the D-COUNT® platform. Its primary function is to ensure the optimal conditions for the subsequent fluorescent labeling and detection of viable microorganisms by flow cytometry. The D-COUNT® system, in conjunction with reagents like **Chemosol B8**, offers a significant time reduction in obtaining microbial counts compared to traditional plating methods.^{[1][2][3][4]}

Core Components and Physicochemical Properties

Chemosol B8 is an aqueous solution containing Sodium Hydroxide (NaOH) and PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) buffer. The presence of sodium hydroxide, a strong base, renders the solution corrosive and necessitates careful handling.^[5] The PIPES buffer is included to maintain a stable pH environment required for the subsequent enzymatic and labeling reactions.

Quantitative Data

A comprehensive technical data sheet with the exact quantitative properties of the final **Chemosol** B8 solution is not publicly available. However, the properties of its primary components are well-documented and are summarized below. These values provide an approximation of the characteristics of the **Chemosol** B8 solution.

Table 1: Physicochemical Properties of Core Components

Property	Sodium Hydroxide (NaOH)	PIPES (Free Acid)
Molar Mass	39.997 g/mol [6][7]	302.37 g/mol [8]
Appearance	White, opaque, crystalline solid[6][7]	White powder
Melting Point	323 °C[6][7]	>300 °C
Boiling Point	1,388 °C[6][7]	Decomposes
Density	2.13 g/cm ³ [6][7]	1.51 g/cm ³
Solubility in Water	Highly soluble (1000 g/L at 25 °C)[6]	Low (~1 g/L), but the sodium salt is readily soluble[8]
pKa	~13	pKa1 = 6.76, pKa2 = 7.20 (at 25°C)[8]
pH (of solution)	Highly alkaline (e.g., 0.1M solution ~pH 13)[9]	The pH of a PIPES buffer solution is sensitive to temperature changes.[8]

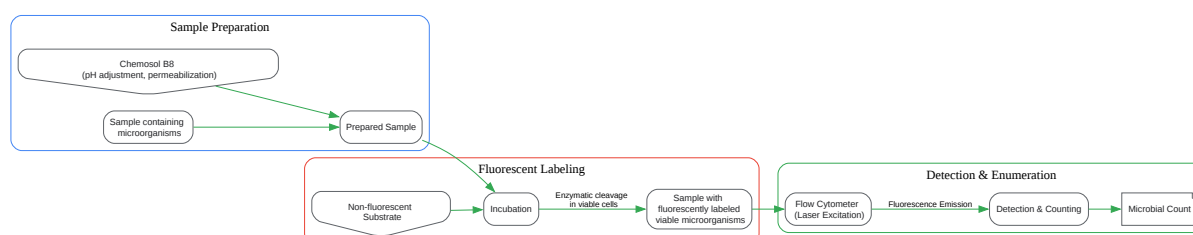
Note: The properties of the final **Chemosol** B8 solution will be influenced by the concentration of each component and their interaction in the aqueous solution.

Mechanism of Action in the D-COUNT® System

The D-COUNT® system operates on the principle of flow cytometry coupled with a viability staining method.[2][3] While **Chemosol** B8's primary role is in sample preparation, understanding the overall detection mechanism is crucial for its effective use.

- **Sample Preparation:** The sample containing microorganisms is mixed with **Chemosol B8** and other preparatory reagents. This step likely serves to homogenize the sample, adjust the pH, and permeabilize the microbial cells to facilitate the entry of the fluorescent dye.
- **Fluorescent Labeling:** A non-fluorescent substrate is introduced into the sample. In viable microorganisms, active intracellular enzymes cleave this substrate.
- **Fluorochrome Accumulation:** The enzymatic cleavage releases a fluorochrome, a fluorescent molecule, which then accumulates inside the viable cells.
- **Flow Cytometry Analysis:** The sample is passed through a flow cytometer. A laser excites the fluorochrome within the labeled cells, causing them to emit light of a specific wavelength.
- **Detection and Enumeration:** Sensitive detectors capture the emitted fluorescence, and the system's software counts each fluorescent event as a single viable microorganism.

Below is a diagram illustrating this workflow.



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Caption: Workflow of microbial detection using the D-COUNT® system.

Experimental Protocol: Presence/Absence Test (Based on DC50 Protocol 769)

The following is a generalized experimental protocol based on the "DC50 Protocol 769 Test Flow" for the Chemunex D-Count 50 system.^[10] This protocol should be adapted based on the specific sample matrix and the manufacturer's latest guidelines.

Materials

- Chemosol B8
- Other D-COUNT® system-specific reagents (e.g., fluorescent label, controls)
- Sample to be analyzed
- Sterile sample tubes and pipettes
- Vortex mixer
- Chemunex D-Count Analyzer

Methodology

The protocol can be broken down into three main stages: system setup, sample and reagent preparation, and analysis.

4.2.1 System Start-up and Quality Control

- Power on the D-Count analyzer and associated computer.
- Log in to the system software.
- Perform the daily rinse and control procedures as prompted by the software to ensure the fluidics are clean and the instrument is performing within specifications.

4.2.2 Sample and Reagent Preparation

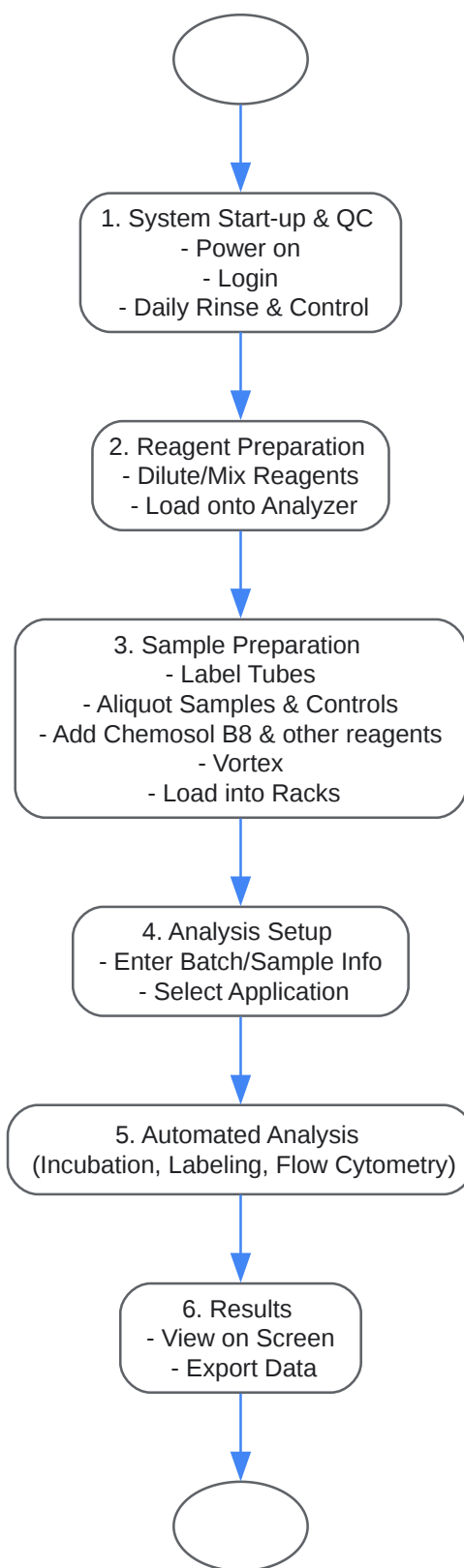
- Label sterile sample tubes for each sample, including positive and negative controls.

- Prepare the necessary D-COUNT® reagents, including **Chemosol B8**, according to the manufacturer's instructions. This may involve dilution or mixing of components.
- Load the prepared reagents onto the sample processing unit of the D-Count analyzer.
- Dispense the appropriate volume of each sample and control into the corresponding labeled tubes.
- Add **Chemosol B8** and other preparatory reagents to each tube as specified in the protocol.
- Vortex the tubes to ensure thorough mixing.
- Load the sample tubes into the incubation racks.

4.2.3 Analysis

- Enter the batch and sample information into the D-Count software.
- Select the appropriate analysis application for the sample type.
- Initiate the automated analysis sequence. The system will then automatically process each sample, including the labeling and flow cytometry steps.
- Upon completion of the run, the results will be displayed on the screen and can be exported for documentation and further analysis.

The following diagram outlines the logical flow of this experimental protocol.



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Caption: Logical flow of the experimental protocol for a presence/absence test.

Safety and Handling

Chemosol B8 is a corrosive solution due to its sodium hydroxide content and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention. Refer to the product's Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

Chemosol B8 is an integral component of the bioMérieux D-COUNT® rapid microbiological detection system. While detailed proprietary information on the exact formulation is limited, an understanding of its core components and the principles of the D-COUNT® system allows for its effective and safe use in research and quality control settings. The provided protocols and diagrams serve as a guide for laboratory professionals in implementing this technology for faster and more efficient microbiological analysis. For specific applications, it is always recommended to consult the official user manuals and technical documentation provided by bioMérieux.

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